molecular formula C7H6N2O4 B1444696 4-Hydroxy-2-nitrobenzamide CAS No. 1261617-02-0

4-Hydroxy-2-nitrobenzamide

Cat. No.: B1444696
CAS No.: 1261617-02-0
M. Wt: 182.13 g/mol
InChI Key: TZZJNCZYQPXOEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides, including 4-Hydroxy-2-nitrobenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The prepared catalyst provides active sites for the synthesis of benzamides .


Molecular Structure Analysis

The molecular formula of this compound is C7H6N2O4 . Its average mass is 182.133 Da and its mono-isotopic mass is 182.032761 Da .


Chemical Reactions Analysis

Benzamides, including this compound, are used widely in various organic transformations . They are used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Physical and Chemical Properties Analysis

This compound is a pale yellow crystalline solid. It is slightly soluble in water and highly soluble in organic solvents.

Scientific Research Applications

Chemotherapeutic Potential

4-Iodo-3-nitrobenzamide, a related compound to 4-Hydroxy-2-nitrobenzamide, has been studied for its chemotherapeutic activity. It acts as a C-nitroso prodrug, showing potential in killing tumor cells through a transient reduction to 4-iodo-3-nitrosobenzamide, eventually forming 4-iodo-3-aminobenzamide without accumulating intermediates. This process has been associated with the inactivation of poly(ADP-ribose) polymerase, which is crucial in tumor apoptosis induction. Remarkably, this compound demonstrated selectivity towards tumor cells, correlating with the reduction of the nitro group to nitroso within these cells, and showed no toxicity in hamster models at significant doses (Mendeleyev et al., 1995).

DNA Crosslinking Agents

The active form of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), which is closely related to this compound, can undergo spontaneous reaction in the presence of oxygen to form 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide. This compound, along with its hydroxylamine counterpart, has shown efficiency in inducing cytotoxicity and DNA interstrand crosslinking within cells. The reduction of the nitroso compound to the hydroxylamine is crucial for its cytotoxic effects, highlighting the importance of in situ activation of such prodrugs for potential therapeutic applications (Knox et al., 1993).

Enzymatic Activation in Tumor Cells

The selective action of prodrugs like 4-iodo-3-nitrobenzamide, which is related to this compound, relies on the unique cellular reducing systems of cancer cells. This activation mechanism has been elucidated through studies on lysolecithin-permeabilized cells and cell fractions, revealing a deficiency in the energy transfer site of the transhydrogenation process in neoplastic cells. This deficiency leads to the selective formation of toxic nitroso compounds within tumor cells, providing a basis for the targeted tumoricidal action of such prodrugs (Kun et al., 2009).

Safety and Hazards

4-Hydroxy-2-nitrobenzamide may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, and to wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

4-hydroxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZJNCZYQPXOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-nitrobenzamide 2 (1.0 g, 0.005 mol) in 20 mL dichloromethane cooled in an ice-bath was added aluminum chloride (2.0 g, 0.015 mol) portion wise. The resulting mixture was gradually warmed to room temperature and then refluxed for 6 h. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was added to water. The aqueous layer was separated and evaporated to dryness. The residue was dissolved in methyl tert-butyl ether, filtered and the filtrate was evaporated to give 4-hydroxy-2-nitrobenzamide 3. Colorless oil (0.7 g, 75%). 1H NMR (400 MHz, CDCl3): δ 7.07 (dd, J=2.4, 8.4 Hz, 1H); 7.32 (d, J=2.4 Hz, 1H); 7.45 (d, J=8.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2-nitrobenzamide

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